Cas no 869069-05-6 (2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- F1848-0039
- AKOS024614459
- 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
- AB00676474-01
- 869069-05-6
-
- Inchi: 1S/C18H10Cl2FN5O2/c19-11-6-1-8(7-12(11)20)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-2-9(21)3-5-10/h1-7H,(H2,22,27)(H,24,28)
- InChI Key: CTBBZKRWCLSEIK-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1N=C(C(N)=O)C2=C(N=1)N(C1C=CC(=CC=1)F)C(N2)=O)Cl
Computed Properties
- Exact Mass: 417.0195581g/mol
- Monoisotopic Mass: 417.0195581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
- XLogP3: 3.1
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1848-0039-25mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-5μmol |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-20μmol |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-30mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-10mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-1mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-3mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-20mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-40mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1848-0039-75mg |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
869069-05-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Comprehensive Analysis of 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 869069-05-6)
The compound 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 869069-05-6) is a highly specialized purine derivative with significant potential in pharmaceutical research. Its unique structure, featuring both dichlorophenyl and fluorophenyl moieties, makes it a subject of interest for drug discovery, particularly in the fields of oncology and neurology. Researchers are increasingly exploring its role as a kinase inhibitor or modulator of cellular signaling pathways, aligning with current trends in targeted therapy and precision medicine.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in high-throughput screening and computational drug design. The structural complexity of 869069-05-6 offers opportunities for optimizing pharmacokinetic properties, such as bioavailability and metabolic stability. This aligns with frequent search queries like "purine-based drug candidates 2024" and "fluorophenyl compounds in medicinal chemistry", reflecting growing interest in heterocyclic scaffolds for drug development.
The purine core of this compound is particularly noteworthy, as purines serve as fundamental building blocks in many biological processes. The substitution pattern at the 2-, 6-, and 9-positions—with 3,4-dichlorophenyl, carboxamide, and 4-fluorophenyl groups, respectively—suggests potential interactions with adenosine receptors or phosphodiesterases. Such mechanisms are frequently investigated in contexts like neurodegenerative disease research and inflammatory disorders, topics that dominate academic and industry discussions.
From a synthetic chemistry perspective, 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide presents intriguing challenges in regioselective functionalization. Modern techniques like flow chemistry and catalytic C-H activation could streamline its production, addressing common search terms such as "efficient synthesis of dihydropurines". The presence of both electron-withdrawing (dichloro and fluoro) and electron-donating (carboxamide) groups creates a polarized system that may influence its crystal packing and solubility profile—critical factors in formulation development.
Analytical characterization of CAS 869069-05-6 typically involves advanced techniques like LC-MS/MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for verifying the compound's purity and elucidating its conformational dynamics, a topic frequently searched alongside "structural analysis of heterocyclic compounds". The 8-oxo group in particular may participate in hydrogen bonding networks, potentially affecting its protein-binding affinity—a key consideration in recent fragment-based drug design literature.
In the context of green chemistry initiatives, researchers are investigating environmentally benign routes to synthesize 869069-05-6. This responds to trending searches about "sustainable heterocycle synthesis" and "catalyst design for pharmaceutical intermediates". The compound's halogenated aromatic components warrant careful assessment of structure-activity relationships (SAR), particularly regarding selectivity and off-target effects—a major focus in contemporary lead optimization strategies.
Emerging applications of 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may extend beyond traditional small-molecule drugs. Its structural features make it a candidate for proteolysis-targeting chimeras (PROTACs) or molecular glues—cutting-edge approaches dominating 2024's drug discovery landscape. The compound's biphenyl-like topology could facilitate interactions with protein-protein interfaces, addressing popular queries about "disrupting undruggable targets".
As regulatory agencies emphasize translational research, thorough evaluation of 869069-05-6's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) becomes paramount. Computational tools like molecular docking and QSAR modeling can predict its behavior, aligning with frequent searches for "in silico ADMET prediction methods". The balanced lipophilicity imparted by its aromatic substituents suggests potential for blood-brain barrier penetration—a property highly sought in CNS drug development.
The patent landscape surrounding purine-6-carboxamide derivatives continues to expand, with 869069-05-6 representing a valuable scaffold for intellectual property generation. This intersects with industry searches for "novel chemical entities with patent potential". Its combination of halogen atoms and hydrogen bond donors/acceptors creates a versatile platform for structure-based drug design, particularly in competitive therapeutic areas like immuno-oncology and metabolic diseases.
In conclusion, 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 869069-05-6) embodies the convergence of medicinal chemistry, computational biology, and pharmaceutical innovation. Its study addresses multiple trending topics in life sciences, from targeted protein degradation to AI-assisted molecular optimization, making it a compound of enduring relevance in both academic and industrial research settings.
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